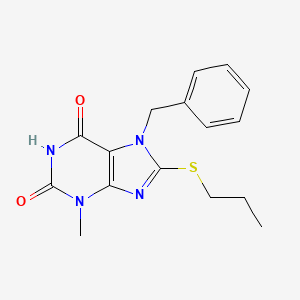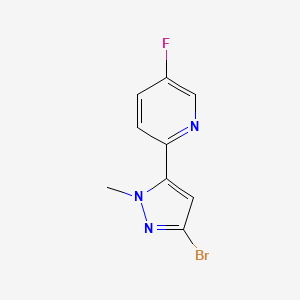![molecular formula C17H26BrN3O3 B2583200 Tert-Butyl-4-[3-(5-Brompyridin-2-yl)oxypropyl]piperazin-1-carboxylat CAS No. 2470439-14-4](/img/structure/B2583200.png)
Tert-Butyl-4-[3-(5-Brompyridin-2-yl)oxypropyl]piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a bromopyridine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the bromopyridine moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine ring.
Attachment of the tert-butyl ester group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromopyridine moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Nucleophilic substitution: Products vary depending on the nucleophile used, resulting in substituted pyridine derivatives.
Oxidation: Oxidized products include pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced products include piperazine derivatives with reduced pyridine moieties.
Ester hydrolysis: The major product is the corresponding carboxylic acid
Wirkmechanismus
The mechanism of action of tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is unique due to the presence of the oxypropyl linker, which provides additional flexibility and enhances its binding properties compared to similar compounds. This structural feature allows for more diverse interactions with molecular targets, making it a valuable compound in research and development .
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O3/c1-17(2,3)24-16(22)21-10-8-20(9-11-21)7-4-12-23-15-6-5-14(18)13-19-15/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWBXBXYPIJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
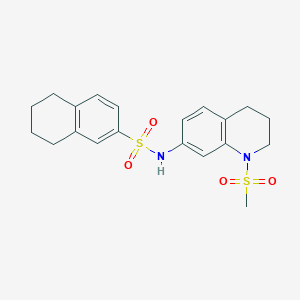
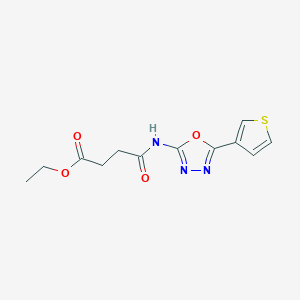
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B2583120.png)
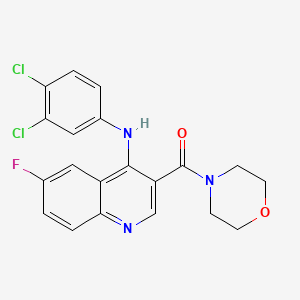
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)

![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2583126.png)
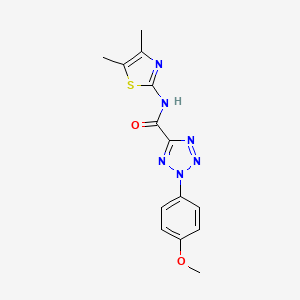
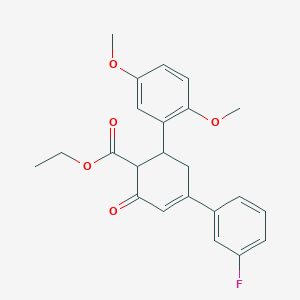
![3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(1-phenylethyl)benzamide](/img/structure/B2583135.png)
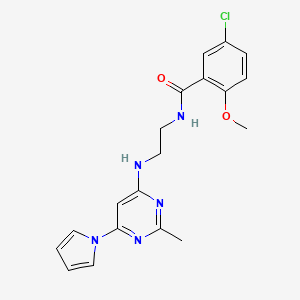
![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)
